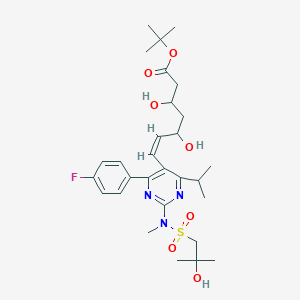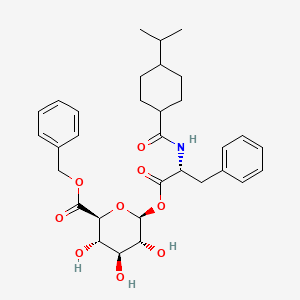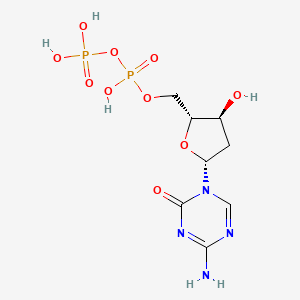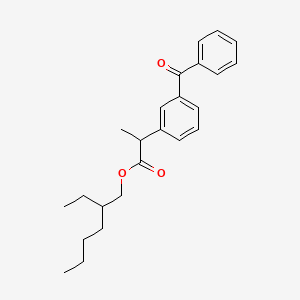
2-Ethylhexyl 2-(3-Benzoylphenyl)propionate (Ketoprofen 2-Ethylhexyl Ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is primarily used for its analgesic and anti-inflammatory properties, making it effective in treating conditions such as arthritis and osteoarthritis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2-(3-Benzoylphenyl)propionate typically involves the esterification of Ketoprofen with 2-Ethylhexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of Ketoprofen 2-Ethylhexyl Ester follows a similar esterification process but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
2-Ethylhexyl 2-(3-Benzoylphenyl)propionate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include various derivatives of Ketoprofen, such as alcohols, ketones, and halogenated compounds .
科学研究应用
2-Ethylhexyl 2-(3-Benzoylphenyl)propionate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: The compound is studied for its effects on cellular processes and inflammation pathways.
Medicine: It is used in the development of new NSAIDs and in the study of pain management and anti-inflammatory treatments.
Industry: The compound is used in the formulation of topical analgesic creams and gels.
作用机制
2-Ethylhexyl 2-(3-Benzoylphenyl)propionate exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound targets the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, thereby reducing the production of prostaglandins and alleviating pain and inflammation.
相似化合物的比较
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to Ketoprofen.
Diclofenac: Often used for its potent anti-inflammatory effects.
Uniqueness
2-Ethylhexyl 2-(3-Benzoylphenyl)propionate is unique due to its esterified form, which enhances its lipophilicity and allows for better skin penetration when used in topical formulations. This property makes it particularly effective in treating localized pain and inflammation.
属性
分子式 |
C24H30O3 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
2-ethylhexyl 2-(3-benzoylphenyl)propanoate |
InChI |
InChI=1S/C24H30O3/c1-4-6-11-19(5-2)17-27-24(26)18(3)21-14-10-15-22(16-21)23(25)20-12-8-7-9-13-20/h7-10,12-16,18-19H,4-6,11,17H2,1-3H3 |
InChI 键 |
TZIZAVMQKWLAIE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)COC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


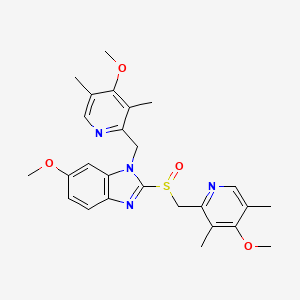
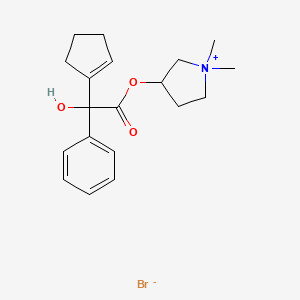
![N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)
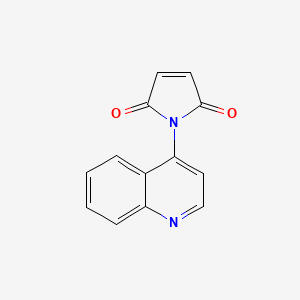
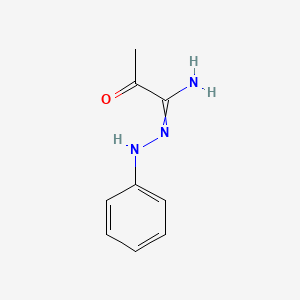
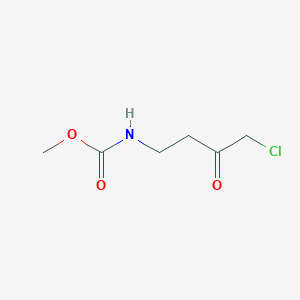
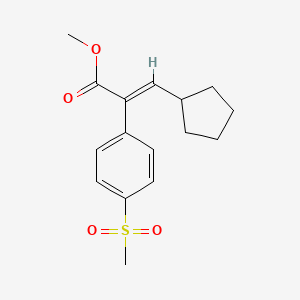
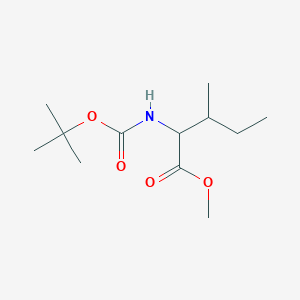
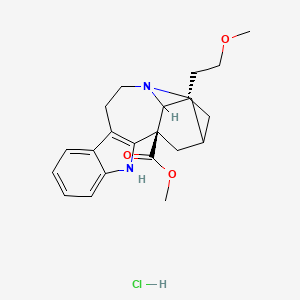
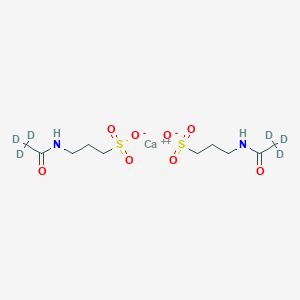
![2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13844858.png)
